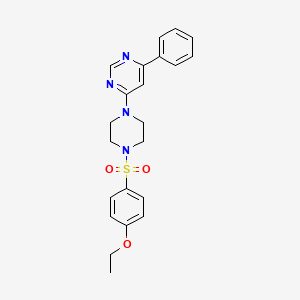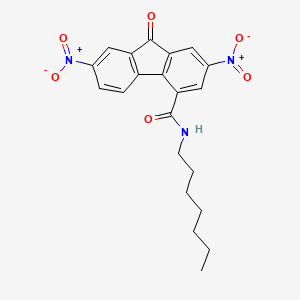
N-(2,3-dimethylphenyl)-6-tosylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE is a synthetic organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a methylbenzenesulfonyl group, and a dimethylphenyl group. Its complex structure allows it to participate in various chemical reactions and makes it a valuable subject of study in fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides.
Sulfonylation: The methylbenzenesulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Substitution with Dimethylphenyl Group: The final step involves the substitution of the pyridine ring with the dimethylphenyl group, which can be achieved through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and automated processes to scale up the synthesis.
Chemical Reactions Analysis
N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the pyridine ring.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Research: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of a particular enzyme, leading to a decrease in the production of a specific metabolite. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents, such as N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE, exhibit unique chemical properties and reactivity.
Carboxamide Compounds: Other carboxamide-containing compounds may have different biological activities and applications, depending on their specific substituents and overall structure.
Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonamides, are often studied for their potential as antimicrobial agents and other therapeutic applications.
The uniqueness of N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O3S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-6-(4-methylphenyl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3S/c1-14-7-10-18(11-8-14)27(25,26)20-12-9-17(13-22-20)21(24)23-19-6-4-5-15(2)16(19)3/h4-13H,1-3H3,(H,23,24) |
InChI Key |
KKXBZWRWULOLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B11267654.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B11267658.png)
![3-{5-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11267662.png)
![3-(2-chlorophenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11267667.png)


![N-(2-chlorobenzyl)-3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11267679.png)
![2-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11267680.png)
![2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11267694.png)
![N-(4-ethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11267702.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide](/img/structure/B11267706.png)
![5-({[(Benzylcarbamoyl)methyl]sulfanyl}methyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11267723.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11267728.png)
![5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11267741.png)
